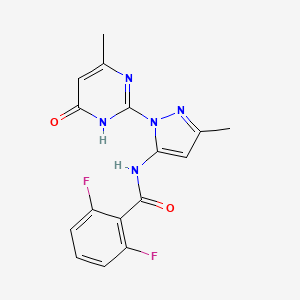

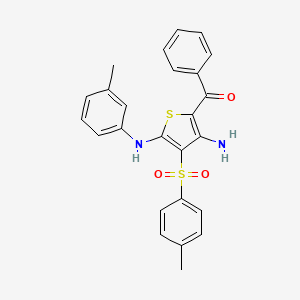

![molecular formula C22H16ClN5O2S B2718059 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-16-1](/img/structure/B2718059.png)

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoloquinazolines can generally be synthesized using eco-compatible catalysts and reaction conditions . An efficient approach to similar compounds was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring .Scientific Research Applications

Inhibition of Human Heart Chymase

A study by Fukami et al. (2000) found that derivatives of 3-phenylsulfonylquinazoline, including 7-chloroquinazoline variants, are effective in inhibiting human heart chymase, chymotrypsin, and cathepsin G. This suggests potential therapeutic applications in cardiovascular diseases. The 7-chloroquinazoline moiety enhances hydrophobic interactions, contributing to its inhibitory efficacy (Fukami et al., 2000).

Antihistaminic Activity

Alagarsamy et al. (2008) synthesized novel triazoloquinazoline derivatives demonstrating significant H(1)-antihistaminic activity in vivo, indicating potential use in treating allergies and asthma. These compounds, including 7-chloroquinazoline derivatives, showed promise in protecting against histamine-induced bronchospasm (Alagarsamy, Shankar, & Murugesan, 2008).

Selectivity for Human A3 Receptor Subtype

Kim, Ji, and Jacobson (1996) explored the affinity of triazoloquinazoline adenosine antagonists, including 7-chloro variants, for human A3 receptors. These compounds showed high selectivity and potency, suggesting potential in targeting specific receptor subtypes in therapeutic applications (Kim, Ji, & Jacobson, 1996).

Synthesis of Novel Triazolotriazinones

Heras et al. (2003) presented the synthesis of triazolo[1,5-a]triazin-7-ones, starting from aminotriazole and including steps involving 7-chloroquinazoline. This work contributes to the development of new compounds with potential pharmaceutical applications (Heras, Font, Linden, & Villalgordo, 2003).

Development of Novel Triazolo-Annelated Quinazolines

Al-Salahi (2010) reported the synthesis of phenyl-substituted triazoloquinazolines, including 7-chloro variants, exploring their reactivity for potential pharmaceutical applications. This study highlights the versatility of triazoloquinazoline derivatives in synthesizing diverse compounds (Al-Salahi, 2010).

Antimicrobial and Nematicidal Properties

Reddy et al. (2016) synthesized triazoloquinazolinylthiazolidinones with significant antimicrobial and nematicidal properties. These compounds, including 7-chloro variants, show potential in the development of new antimicrobial agents (Reddy, Kumar, & Sunitha, 2016).

Serotonin 5-HT(6) Receptor Antagonists

Ivachtchenko et al. (2010) synthesized a library of 3-phenylsulfonyl-triazoloquinazolines as potential 5-HT(6) receptor antagonists. The study found highly active and selective antagonists, indicating possible applications in neuropsychiatric disorders (Ivachtchenko et al., 2010).

Future Directions

properties

IUPAC Name |

3-(benzenesulfonyl)-7-chloro-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2S/c1-14-6-5-7-16(12-14)24-20-18-13-15(23)10-11-19(18)28-21(25-20)22(26-27-28)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZLWEAEPVRVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

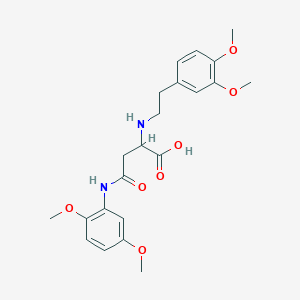

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)

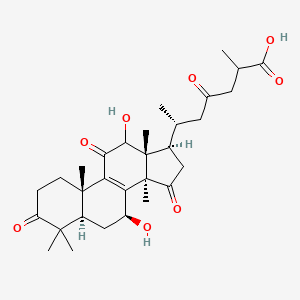

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)

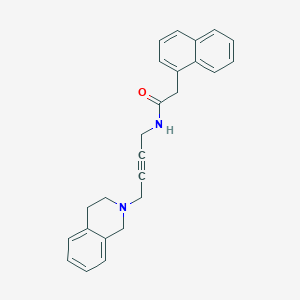

![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)

![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)

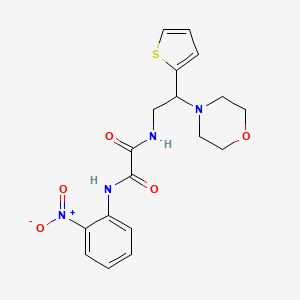

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)